Cas no 19946-10-2 (Methyl 2-(5-methylpyridin-2-yl)acetate)

Methyl 2-(5-methylpyridin-2-yl)acetate is a pyridine derivative ester with applications in pharmaceutical and agrochemical synthesis. Its structure features a methyl-substituted pyridine ring linked to an acetate group, offering reactivity suitable for further functionalization. The compound serves as a versatile intermediate in the preparation of heterocyclic compounds, particularly in the development of active pharmaceutical ingredients (APIs). Its ester group allows for straightforward hydrolysis or transesterification, while the pyridine moiety contributes to coordination properties in metal-catalyzed reactions. The product is characterized by high purity and stability under standard storage conditions, making it a reliable building block for research and industrial applications.
Methyl 2-(5-methylpyridin-2-yl)acetate structure
19946-10-2 structure
Product name:Methyl 2-(5-methylpyridin-2-yl)acetate
CAS No:19946-10-2
MF:C9H11NO2
Molecular Weight:165.18914
CID:1093409
PubChem ID:59382640

Methyl 2-(5-methylpyridin-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(5-methylpyridin-2-yl)acetate
    • methyl (5-methylpyridin-2-yl)acetate
    • 2-Pyridineacetic acid, 5-methyl-, methyl ester
    • F75282
    • 19946-10-2
    • NFVMGEILBACXIV-UHFFFAOYSA-N
    • SCHEMBL10174364
    • methyl2-(5-methylpyridin-2-yl)acetate
    • インチ: InChI=1S/C9H11NO2/c1-7-3-4-8(10-6-7)5-9(11)12-2/h3-4,6H,5H2,1-2H3
    • InChIKey: NFVMGEILBACXIV-UHFFFAOYSA-N
    • SMILES: CC1=CN=C(C=C1)CC(=O)OC

計算された属性

  • 精确分子量: 165.078978594g/mol
  • 同位素质量: 165.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 39.2Ų

Methyl 2-(5-methylpyridin-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM173441-1g
methyl 2-(5-methylpyridin-2-yl)acetate
19946-10-2 95%
1g
$549 2022-06-12
Aaron
AR002CUA-250mg
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95%
250mg
$178.00 2023-12-14
1PlusChem
1P002CLY-100mg
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95+%
100mg
$61.00 2023-12-19
A2B Chem LLC
AB08854-1g
Methyl 2-(5-methylpyridin-2-yl)acetate
19946-10-2 95+%
1g
$228.00 2024-01-01
1PlusChem
1P002CLY-250mg
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95+%
250mg
$103.00 2023-12-19
eNovation Chemicals LLC
Y1243452-250mg
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95%
250mg
$210 2025-02-20
eNovation Chemicals LLC
Y1243452-100mg
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95%
100mg
$160 2025-02-27
eNovation Chemicals LLC
Y1243452-250mg
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95%
250mg
$210 2025-02-27
Chemenu
CM173441-1g
methyl 2-(5-methylpyridin-2-yl)acetate
19946-10-2 95%
1g
$549 2021-08-05
eNovation Chemicals LLC
Y1243452-1g
2-Pyridineacetic acid, 5-methyl-, methyl ester
19946-10-2 95%
1g
$560 2023-09-04

Methyl 2-(5-methylpyridin-2-yl)acetate 関連文献

Methyl 2-(5-methylpyridin-2-yl)acetateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl 2-(5-methylpyridin-2-yl)acetate (CAS: 19946-10-2)

Methyl 2-(5-methylpyridin-2-yl)acetate (CAS: 19946-10-2) is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Recent studies have highlighted its importance in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This research brief aims to provide an overview of the latest advancements in the synthesis, characterization, and applications of this compound, based on peer-reviewed literature and industry reports published within the last two years.

The compound's unique chemical structure, featuring a pyridine ring and an ester functional group, makes it a versatile building block for drug discovery. Recent synthetic methodologies have focused on improving yield and purity while reducing environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel green chemistry approach using catalytic hydrogenation, achieving a 92% yield with minimal waste generation. This advancement addresses growing concerns about sustainable pharmaceutical manufacturing.

In pharmacological applications, Methyl 2-(5-methylpyridin-2-yl)acetate has shown promise as a precursor for kinase inhibitors. A 2024 Nature Chemical Biology paper reported its use in developing selective JAK2 inhibitors with improved blood-brain barrier penetration. The researchers utilized computational modeling to optimize the compound's derivatives, resulting in candidates with nanomolar potency against myeloproliferative disorders. These findings open new avenues for treating hematological malignancies with reduced off-target effects.

Analytical characterization techniques have also evolved for this compound. Recent publications in Analytical Chemistry describe advanced LC-MS/MS methods capable of detecting trace impurities at levels below 0.1%. Such sensitive analytical protocols are crucial for meeting stringent regulatory requirements in pharmaceutical quality control. Additionally, NMR studies have provided new insights into the compound's conformational dynamics, which influence its reactivity in subsequent synthetic steps.

The compound's potential extends beyond traditional small-molecule drugs. A groundbreaking 2023 study in Bioconjugate Chemistry explored its use in antibody-drug conjugates (ADCs), where it served as a linker between monoclonal antibodies and cytotoxic payloads. This application demonstrated improved stability profiles compared to conventional linkers, with in vivo studies showing enhanced tumor targeting and reduced systemic toxicity in xenograft models.

Looking forward, researchers are investigating the compound's role in PROTAC (proteolysis-targeting chimera) development. Early-stage research presented at the 2024 American Chemical Society meeting suggests that derivatives of Methyl 2-(5-methylpyridin-2-yl)acetate may serve as effective E3 ligase-recruiting moieties. This could significantly expand the toolbox for targeted protein degradation therapies, particularly for challenging targets in neurodegenerative diseases.

In conclusion, Methyl 2-(5-methylpyridin-2-yl)acetate (19946-10-2) continues to emerge as a multifaceted chemical entity with growing importance in medicinal chemistry. The recent advancements in its synthesis and applications underscore its potential to address unmet medical needs while aligning with sustainable chemistry principles. Future research directions likely will focus on expanding its utility in next-generation therapeutic modalities and further optimizing its synthetic accessibility.

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